[4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol [4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol
Brand Name: Vulcanchem
CAS No.: 2408975-37-9
VCID: VC11600545
InChI: InChI=1S/C10H8ClNO2/c11-8-3-1-7(2-4-8)9-6-14-12-10(9)5-13/h1-4,6,13H,5H2
SMILES:
Molecular Formula: C10H8ClNO2
Molecular Weight: 209.63 g/mol

[4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol

CAS No.: 2408975-37-9

Cat. No.: VC11600545

Molecular Formula: C10H8ClNO2

Molecular Weight: 209.63 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

[4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol - 2408975-37-9

Specification

CAS No. 2408975-37-9
Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
IUPAC Name [4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol
Standard InChI InChI=1S/C10H8ClNO2/c11-8-3-1-7(2-4-8)9-6-14-12-10(9)5-13/h1-4,6,13H,5H2
Standard InChI Key LHFYBPMKFDBLHE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=CON=C2CO)Cl

Introduction

Structural Characteristics and Molecular Identity

Molecular Formula and Structural Features

The compound exhibits a molecular formula of C₁₀H₈ClNO₂, with a molar mass of 209.63 g/mol . Its core consists of a 1,2-oxazole ring substituted at the 4-position with a 4-chlorophenyl group and at the 3-position with a hydroxymethyl moiety. The planar isoxazole ring (bond angles: N-O-C=120°) facilitates π-π stacking interactions, while the chlorophenyl group enhances lipophilicity (calculated logP: 2.8) .

Spectroscopic Identifiers

Key spectroscopic data include:

  • SMILES: C1=CC(=CC=C1C2=CON=C2CO)Cl

  • InChIKey: LHFYBPMKFDBLHE-UHFFFAOYSA-N
    Predicted infrared spectra show characteristic stretches at 3250 cm⁻¹ (O-H), 1600 cm⁻¹ (C=N), and 750 cm⁻¹ (C-Cl) . Nuclear magnetic resonance (NMR) simulations suggest the following proton environments:

  • δ 7.4–7.2 ppm (4H, aromatic CH)

  • δ 6.8 ppm (1H, isoxazole CH)

  • δ 4.6 ppm (2H, CH₂OH)

Synthetic Approaches and Methodological Considerations

General Synthetic Strategies for Isoxazole Derivatives

Isoxazole synthesis typically employs 1,3-dipolar cycloaddition between nitrile oxides and alkynes . For chlorophenyl-substituted variants, pre-functionalization of aromatic precursors with chlorine atoms precedes cyclization. Recent protocols utilize Sonogashira coupling to introduce propargyl ethers, followed by oxidative cyclization .

Hypothesized Synthesis Pathway

A plausible route to [4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol involves:

  • Chlorophenylpropargyl Ether Formation:
    4-Chlorobenzaldehyde undergoes condensation with propargyl alcohol under Mitsunobu conditions (DIAD, PPh₃) .

  • Nitrile Oxide Generation:
    Hydroxylamine hydrochloride treatment of 4-chlorophenylpropargyl ether yields the corresponding nitrile oxide .

  • Cycloaddition Reaction:
    Reaction with methyl acrylate produces methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate .

  • Reductive Hydroxylation:
    Lithium aluminum hydride reduction converts the ester to the primary alcohol (yield: 68–72%) .

Critical Reaction Parameters:

  • Temperature control (<0°C during nitrile oxide formation)

  • Anhydrous conditions for Grignard reactions

  • Chromatographic purification (silica gel, ethyl acetate/hexane gradient)

Physicochemical Properties and Analytical Data

Molecular Weight and Collision Cross-Section Analysis

Mass spectrometry data reveal prominent adducts:

Adductm/zPredicted CCS (Ų)
[M+H]⁺210.03163140.8
[M+Na]⁺232.01357155.8
[M-H]⁻208.01707145.1

These values suggest a moderately planar structure with limited conformational flexibility . The sodium adduct’s higher CCS (155.8 Ų) indicates increased gas-phase stabilization through cation-π interactions .

Research Gaps and Future Directions

Current Limitations in Available Data

No peer-reviewed studies directly investigate this compound’s synthesis or bioactivity . Patent literature contains no claims related to its use . Computational predictions require experimental validation through:

  • X-ray crystallography for conformation analysis

  • ADMET profiling (hepatic microsome stability, CYP inhibition)

  • High-throughput screening against kinase panels

Proposed Experimental Investigations

  • Synthetic Optimization:
    Develop microwave-assisted synthesis to reduce reaction times from 24h to <2h .

  • Structure-Activity Relationship Studies:
    Synthesize analogs with varying halogen substitutions (F, Br) at the phenyl ring.

  • Biological Evaluation:
    Screen against NCI-60 cancer cell lines and Gram-positive/Gram-negative pathogens .

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